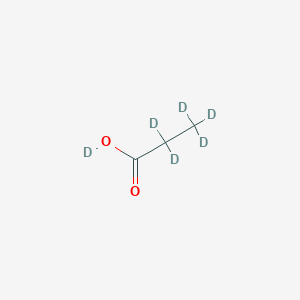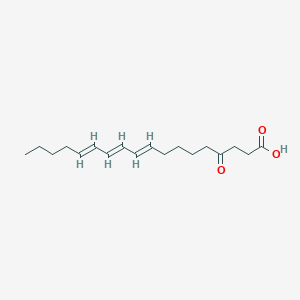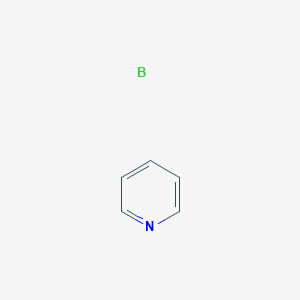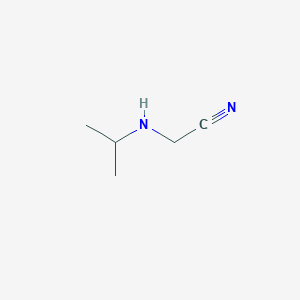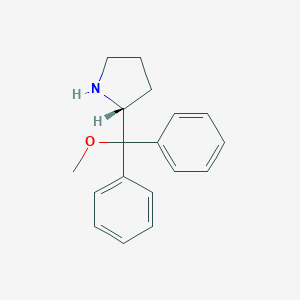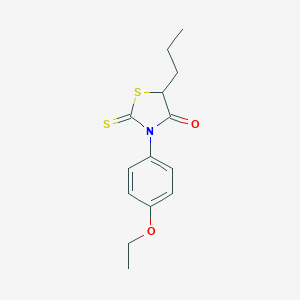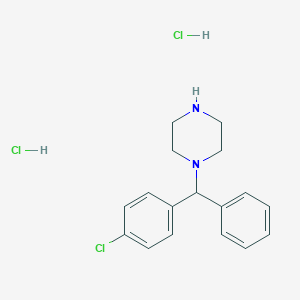
N-(p-Chlorobenzhydryl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is a chemical compound that is part of the piperazine family . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is denoted by the formula C17H19ClN2 . The compound is part of the piperazine family, which is characterized by a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” can lead to the formation of various byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas .Physical And Chemical Properties Analysis
“this compound” appears as white to cream-colored needles or powder . It has a melting point of 65-70°C (lit.) and a boiling point of 178-180°C/0.5mmHg (lit.) . The molecular weight of the compound is 286.80 .Wirkmechanismus
While the specific mechanism of action for “N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is not mentioned in the sources, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
“N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
The synthesis of piperazine derivatives, including “N-(p-Chlorobenzhydryl)piperazine dihydrochloride”, continues to be a field of active research . New methods and techniques are being developed to improve the efficiency and yield of these compounds . These compounds have potential applications in the pharmaceutical industry due to their wide range of biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(p-Chlorobenzhydryl)piperazine dihydrochloride involves the reaction of p-Chlorobenzhydryl chloride with piperazine in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "p-Chlorobenzhydryl chloride", "Piperazine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of p-Chlorobenzhydryl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature", "Quench the reaction with hydrochloric acid and extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product", "Treat the crude product with hydrochloric acid in ethanol to obtain the dihydrochloride salt of N-(p-Chlorobenzhydryl)piperazine" ] } | |
CAS-Nummer |
18719-22-7 |
Molekularformel |
C17H20Cl2N2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H |
InChI-Schlüssel |
XFIUZNUONMJUIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Andere CAS-Nummern |
18719-22-7 |
Verwandte CAS-Nummern |
894-56-4 303-26-4 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







